6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound featuring a cyclohexadienone core with a bis(2-hydroxyethyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexadienone with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug precursor.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through its ability to donate and accept electrons, making it a versatile reagent in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanol: Shares the bis(2-hydroxyethyl)amino group but lacks the cyclohexadienone core.
N,N-bis(2-hydroxyethyl)ethylenediamine: Similar in structure but with different functional groups.
Uniqueness
6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a cyclohexadienone core with a bis(2-hydroxyethyl)amino substituent. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
158984-00-0 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C13H20N2O3/c16-9-7-15(8-10-17)6-5-14-11-12-3-1-2-4-13(12)18/h1-4,11,16-18H,5-10H2 |
InChI Key |
FXWXZYGGVOFVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN(CCO)CCO)O |
Origin of Product |
United States |
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